8-Bromo-6-methoxychroman-4-one
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Overview
Description
8-Bromo-6-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound enhances its chemical reactivity and potential biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methoxychroman-4-one typically involves the bromination of 6-methoxychroman-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromanones.
Scientific Research Applications
8-Bromo-6-methoxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-6-methoxychroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis in cancer cells or inhibition of inflammatory responses .
Comparison with Similar Compounds
- 6-Bromo-8-methoxychroman-4-one
- 6-Methoxychroman-4-one
- 8-Bromo-4-chromanone
Comparison: 8-Bromo-6-methoxychroman-4-one is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and biological activity. Compared to 6-Bromo-8-methoxychroman-4-one, the position of the bromine atom alters the compound’s interaction with biological targets. Similarly, the presence of the methoxy group distinguishes it from 8-Bromo-4-chromanone, affecting its solubility and reactivity .
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
8-bromo-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5H,2-3H2,1H3 |
InChI Key |
FHPRFWJNMRQEHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OCCC2=O |
Origin of Product |
United States |
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